molecular formula C13H16N4 B415312 5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline CAS No. 331244-66-7

5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline

Cat. No.: B415312
CAS No.: 331244-66-7
M. Wt: 228.29g/mol
InChI Key: YDJJMCJGWZVWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of tetrazoloisoquinolines This compound is characterized by its unique structure, which includes a tetrazole ring fused to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,5,8,9-tetramethyl-5,6-dihydroisoquinoline with azide compounds under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or isoquinoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,8,9-tetramethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline
  • Tetrazolo[5,1-a]isoquinoline derivatives

Uniqueness

5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline is unique due to its specific substitution pattern and the presence of both tetrazole and isoquinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

331244-66-7

Molecular Formula

C13H16N4

Molecular Weight

228.29g/mol

IUPAC Name

5,5,8,9-tetramethyl-6H-tetrazolo[5,1-a]isoquinoline

InChI

InChI=1S/C13H16N4/c1-8-5-10-7-13(3,4)17-12(14-15-16-17)11(10)6-9(8)2/h5-6H,7H2,1-4H3

InChI Key

YDJJMCJGWZVWJF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C3=NN=NN3C(C2)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C)C3=NN=NN3C(C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.